molecular formula C15H23BrO2 B3094509 1-(8-Bromooctyloxy)-4-methoxybenzene CAS No. 125878-82-2

1-(8-Bromooctyloxy)-4-methoxybenzene

Cat. No.: B3094509
CAS No.: 125878-82-2
M. Wt: 315.25 g/mol
InChI Key: FHSPTJJGVXVWAN-UHFFFAOYSA-N
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Description

1-(8-Bromooctyloxy)-4-methoxybenzene is an organic compound with the molecular formula C15H23BrO2 It is characterized by a benzene ring substituted with a methoxy group at the para position and an 8-bromooctyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Bromooctyloxy)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,8-dibromooctane with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions for several hours. The product is then purified through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromooctyloxy)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-(8-azidooctyloxy)-4-methoxybenzene or 1-(8-mercaptooctyloxy)-4-methoxybenzene.

    Oxidation: Products include 1-(8-bromooctyloxy)-4-formylbenzene.

    Reduction: Products include 1-(8-octyloxy)-4-methoxybenzene.

Scientific Research Applications

1-(8-Bromooctyloxy)-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study molecular interactions.

Mechanism of Action

The mechanism of action of 1-(8-Bromooctyloxy)-4-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

    1-(8-Bromooctyloxy)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(8-Bromooctyloxy)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(8-Bromooctyloxy)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 1-(8-Bromooctyloxy)-4-methoxybenzene is unique due to the presence of both a long alkyl chain and a methoxy group, which can influence its reactivity and solubility. This combination of functional groups makes it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

1-(8-bromooctoxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO2/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-11H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPTJJGVXVWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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